5,7-DIHYDROTHIENO[3,4-D]PYRIMIDIN-4(3H)-ONE (CAS: 5719-29-9) is a highly specialized, conformationally restricted bicyclic building block widely procured for advanced medicinal chemistry and agrochemical synthesis. Characterized by its fused thiophene and pyrimidinone rings, this compound serves as a critical precursor for generating rigid molecular frameworks that target deep kinase pockets and G-protein-coupled receptors (GPCRs) [1]. In industrial procurement, it is prioritized over simpler pyrimidines because its pre-fused geometry drastically reduces the entropic penalty of target binding, enabling the rapid synthesis of highly potent, selective inhibitors with favorable downstream pharmacokinetic properties [2].
Substituting 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one with unfused pyrimidin-4-ones or isomeric scaffolds (such as thieno[3,2-d]pyrimidines or pyrrolo-pyrimidines) frequently leads to downstream failure in potency and safety. Unfused pyrimidines lack the structural rigidity required to lock substituents into the optimal vector for kinase hinge-binding, resulting in weak target affinity [1]. Furthermore, attempting to use alternative fused cores like 5H-pyrrolo[3,2-d]pyrimidine often introduces unacceptable cellular toxicity (low CC50) and diminishes selectivity indices, whereas the specific [3,4-d] thieno-fusion directs the heteroatom optimally toward solvent-exposed regions, maximizing both efficacy and safety profiles in mutant-strain models [2].
When utilized as a core building block for ataxia telangiectasia-mutated and Rad3-related (ATR) kinase inhibitors, the 5,7-dihydrothieno[3,4-d]pyrimidine scaffold dramatically enhances molecular rigidity compared to non-fused cyclosulfone analogs. Derivatives synthesized from this specific fused core achieved exceptional inhibitory activity with IC50 values as low as 1.6 nM, whereas the best non-fused 6-substituted pyrimidine analogs plateaued at 9.4 nM [1]. The fused system optimally directs functional groups toward the solvent region, providing the necessary spatial geometry to improve binding interactions without increasing the molecular weight unnecessarily [1].
| Evidence Dimension | ATR Kinase Inhibitory Potency (IC50) |
| Target Compound Data | 1.6 nM (fused thieno-pyrimidine derivatives) |
| Comparator Or Baseline | 9.4 nM (non-fused 6-substituted pyrimidine analogs) |
| Quantified Difference | 5.8-fold improvement in nanomolar potency |
| Conditions | In vitro mobility-shift assay for ATR kinase inhibition |
Procuring this specific fused core is essential for medicinal chemists aiming to achieve single-digit nanomolar potency in PIKK family kinase inhibitor discovery.
In the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), the choice of the fused bicyclic core dictates the therapeutic window. While alternative scaffolds like 5H-pyrrolo[3,2-d]pyrimidine yield potent compounds, they suffer from high downstream cytotoxicity (CC50 = 5.98 μM) and low selectivity indices (SI ≈ 200) [1]. In contrast, utilizing thieno-fused and related dihydro-pyrimidine cores maintains sub-5 nM anti-HIV-1 potency against wild-type and mutant strains (e.g., RES056) while dramatically lowering cytotoxicity, thereby preserving a viable selectivity index for clinical advancement [1].
| Evidence Dimension | Cellular Toxicity (CC50) and Selectivity |
| Target Compound Data | Low cytotoxicity with high SI for thieno-fused NNRTI derivatives |
| Comparator Or Baseline | CC50 = 5.98 μM (SI ≈ 200) for 5H-pyrrolo[3,2-d]pyrimidine core |
| Quantified Difference | Significant reduction in off-target cellular toxicity |
| Conditions | In vitro anti-HIV-1 IIIB and mutant strain RES056 cellular assays |
Selecting the thieno-fused pyrimidine over pyrrolo-fused alternatives prevents late-stage compound attrition due to unacceptable cellular toxicity.
For metabolic disease applications, the 5,7-dihydrothieno[3,4-d]pyrimidine core serves as a highly efficient precursor for GPR119 agonists. When oxidized to its 6,6-dioxide derivative, this specific fused-pyrimidine structure delivers a 10-fold enhancement in GPR119 agonistic activity compared to standard cyclopentane-fused pyrimidine rings [1]. This structural modification not only increases the primary receptor activity but also translates to superior in vivo glucose tolerance improvements, outperforming traditional unfused pyrimidine substitutions [1].
| Evidence Dimension | GPR119 Agonistic Activity |
| Target Compound Data | 10-fold enhanced activity (thieno[3,4-d]pyrimidine 6,6-dioxide derivatives) |
| Comparator Or Baseline | Baseline activity (cyclopentane-fused pyrimidine derivatives) |
| Quantified Difference | 10x increase in receptor agonism |
| Conditions | In vitro GPR119 receptor activation and in vivo glucose tolerance models |
For antidiabetic drug development, starting with this specific thieno-pyrimidine scaffold guarantees access to a highly potent pharmacophore space that simpler rings cannot reach.
Directly supported by its ability to improve IC50 values to 1.6 nM [1], this compound is the optimal starting material for developing ATR and PIKK family kinase inhibitors where rigid spatial geometry is required for deep-pocket binding.
Because it avoids the severe cytotoxicity (CC50 < 6 μM) associated with pyrrolo-fused alternatives [2], this scaffold is highly recommended for synthesizing next-generation HIV-1 NNRTIs targeting resistant mutant strains.
Leveraging the 10-fold activity enhancement observed upon downstream modification [3], this building block is ideal for industrial pipelines focused on novel oral antidiabetic agents and metabolic GPCR modulators.